3-(Methoxymethyl)-2,4,6-trimethylbenzaldehyde
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photostability Improvement : A study by Arsenyev et al. (2016) demonstrated that the reduction of the aldehyde group in related compounds leads to methoxymethyl analogs. These analogs, upon further oxidation, exhibit substantially increased photostability, especially when replacing the Me substituent with the CH2OMe group (Arsenyev et al., 2016).
Synthesis of Aromatic Aldehydes : Azzena et al. (1992) investigated the behavior of various derivatives of 3,4,5-trimethoxybenzaldehyde. They found that specific groups can be selectively removed and substituted with a variety of electrophiles, demonstrating the compound's utility in the synthesis of aromatic aldehydes (Azzena et al., 1992).
Synthesis of Chemically Complex Structures : Kumar (1997) detailed a strategy involving a palladium-catalyzed cross-coupling reaction for the synthesis of complex phenolic compounds. This process uses 2-bromo-5-methoxybenzaldehyde and other related compounds as intermediates, highlighting the role of these substances in synthesizing intricate chemical structures (Kumar, 1997).
Oxidation and Electrochemical Studies : Urove and Peters (1994) explored the electrochemical reduction of 2,4,6-trimethylbenzaldehyde. Their research provides insights into the electrochemical behavior of such compounds and their potential applications in various chemical processes (Urove & Peters, 1994).
Catalysis and Magnetic Properties : A study by Mo et al. (2019) involved the synthesis of hexanuclear clusters using 2-Hydroxy-3-methoxybenzaldehyde and other compounds. This research contributes to our understanding of catalysis and magnetic properties in materials science (Mo et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(methoxymethyl)-2,4,6-trimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-5-9(2)12(7-14-4)10(3)11(8)6-13/h5-6H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJBKADHECTFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC)C)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401892 | |
Record name | Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88339-51-9 | |
Record name | Benzaldehyde, 3-(methoxymethyl)-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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